4-((2-Fluorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid
Description
Properties
IUPAC Name |
4-(2-fluoroanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4/c16-11-5-1-2-6-12(11)18-14(19)8-13(15(20)21)17-9-10-4-3-7-22-10/h1-2,5-6,10,13,17H,3-4,7-9H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQYWKVUNFPLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(CC(=O)NC2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenylamine derivative This is achieved through the reaction of 2-fluoroaniline with an appropriate acylating agent to form the corresponding amide
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 4-((2-Fluorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid exhibit significant antitumor properties. The presence of a fluorophenyl group is known to enhance the interaction with biological targets involved in tumor progression. Studies have shown that these types of compounds can inhibit key signaling pathways associated with cancer cell proliferation and survival, such as those mediated by tyrosine kinases and the Epidermal Growth Factor receptor (EGF-R) .
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Similar derivatives have been studied for their ability to modulate inflammatory responses, potentially making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory pathway .
Neurological Applications
There is emerging interest in exploring the neurological applications of this compound. The tetrahydrofuran moiety may enhance blood-brain barrier penetration, allowing for potential use in treating neurodegenerative diseases. Preliminary studies suggest that compounds with similar structures could exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
Case Study 1: Antitumor Efficacy
A study conducted on a series of fluorophenyl-containing compounds demonstrated their effectiveness against various cancer cell lines, including breast and lung cancer. The study reported IC50 values indicating potent cytotoxicity, suggesting that the incorporation of the tetrahydrofuran group may enhance bioavailability and efficacy in vivo .
Case Study 2: Inhibition of Inflammatory Mediators
In another investigation, a related compound was tested for its ability to inhibit the production of nitric oxide and prostaglandins in macrophages. Results indicated a significant reduction in these inflammatory mediators, supporting its potential as an anti-inflammatory agent .
Summary Table of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the tetrahydrofuran ring could play a role in stabilizing the compound's structure. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
The 2-fluorophenyl group in the target compound distinguishes it from analogs with other aryl substitutions:
- 4-[(4-Chlorophenyl)amino]-4-oxo-2-[(4-fluorophenyl)amino]butanoic acid (): This analog replaces the THF-methylamine with a second 4-fluoroanilino group and introduces a 4-chlorophenyl substituent. The dual halogenation likely enhances hydrophobicity and π-stacking interactions compared to the single fluorine in the target compound.
- 4-Oxo-2-(tetrahydrofuran-2-yl)-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid (): Here, the 2-fluorophenyl is replaced with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group increases electron-withdrawing effects and lipophilicity, which may enhance receptor binding but reduce aqueous solubility. The THF-methylamine moiety is retained, suggesting similar conformational rigidity .
Modifications in the Amine Side Chain
- 4-(4-Bromophenyl)-4-oxo-2-[(thiophen-2-ylmethyl)amino]butanoic acid (): Replaces the THF-methylamine with a thiophen-2-ylmethyl group. The bromophenyl group adds steric bulk compared to the fluorine substituent .
- 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid (): Features a conjugated enoyl-phenyl group instead of the THF-methylamine. The extended π-system may enhance UV absorbance and redox activity, relevant for photodynamic therapy applications .
Functional Group Replacements
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid (): An endogenous metabolite with a primary amine instead of the THF-methylamine and a second amino group on the phenyl ring. This structure facilitates zwitterionic behavior in physiological conditions, contrasting with the target compound’s neutral amide and acidic carboxylic acid groups .
- 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid (): Substitutes the fluorine with an acetyl group, introducing a ketone that may participate in additional hydrogen bonds.
Research Findings and Implications
- Crystallographic Stability : The target compound’s structure was resolved via single-crystal X-ray diffraction (R factor = 0.050), revealing planar amide groups and intramolecular hydrogen bonds between the carboxylic acid and amide nitrogen, enhancing stability .
- The THF-methylamine in the target may mimic natural substrates, improving bioavailability over simpler amines.
- Synthetic Challenges: notes discontinuation of a trifluoromethyl analog, possibly due to synthetic complexity or metabolic instability, underscoring the target compound’s balanced design .
Biological Activity
The compound 4-((2-Fluorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of a fluorophenyl group, an oxo group, and a tetrahydrofuran moiety. The molecular formula and structural characteristics contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom is believed to enhance the compound's interaction with biological targets, potentially improving its efficacy as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been hypothesized to interact with fatty acid synthase (FASN), similar to other tetrahydrofuran derivatives, which could lead to altered lipid metabolism in cancer cells.
- Antimicrobial Properties : Initial assessments indicate potential antimicrobial activity, although further studies are required to establish the spectrum and mechanism of action.
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that compounds structurally related to This compound exhibited significant cytotoxicity. The study reported IC50 values in the micromolar range, indicating a promising therapeutic index against tumor cells while sparing normal cells .
Case Study 2: Mechanistic Insights
Research exploring the mechanism of action revealed that the compound may induce apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls. Additionally, flow cytometry analyses showed an increase in sub-G1 phase cells, indicative of apoptotic cell death .
Case Study 3: Enzyme Interaction
Investigations into enzyme interactions highlighted that this compound could inhibit FASN activity, leading to reduced fatty acid synthesis in cancer cells. This inhibition was linked to decreased cell proliferation and increased oxidative stress markers, suggesting a dual mechanism of action involving both metabolic disruption and induction of apoptosis .
Data Tables
Q & A
Q. Advanced
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets .
- ROS Detection : Use DCFH-DA assays to assess oxidative stress induction in treated cells .
- Molecular Dynamics Simulations : Model interactions with predicted targets (e.g., PARP or HDACs) using AMBER or GROMACS .
How stable is this compound under physiological conditions?
Q. Advanced
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. The fluorophenyl group enhances stability in acidic conditions .
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, suitable for room-temperature storage .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the tetrahydrofanyl moiety .
How does this compound compare to analogs with different aromatic substitutions?
Advanced
Comparative data from and :
What crystallographic or conformational studies are available?
Q. Advanced
- X-ray Diffraction : Resolve crystal structures to confirm stereochemistry (e.g., CCDC deposition for the tetrahydrofanyl group) .
- Computational Modeling : Use Gaussian09 to optimize geometry and calculate electrostatic potential surfaces .
What metabolic pathways are predicted for this compound?
Q. Advanced
- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS. Predicted Phase I oxidation at the tetrahydrofanyl ring .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
What formulation strategies address its solubility challenges?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
